N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound featuring a unique structure that combines a cyclopropane carbonyl group, a thiophene ring, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using thiophene-2-carbonyl chloride as a reagent.
Addition of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropanecarbonyl Group Attachment:
Chemical Reactions Analysis
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Acylation: The compound can undergo acylation reactions to introduce additional acyl groups.
Scientific Research Applications
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can be compared with similar compounds:
Similar Compounds: Compounds such as 2-(thiophen-2-yl)pyridine and dithieno[3,2-b:2′,3′-d]thiophene share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the cyclopropanecarbonyl group in N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H12F3N5O2S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N'-(cyclopropanecarbonyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C16H12F3N5O2S/c17-16(18,19)12-6-9(11-2-1-5-27-11)20-13-7-10(23-24(12)13)15(26)22-21-14(25)8-3-4-8/h1-2,5-8H,3-4H2,(H,21,25)(H,22,26) |
InChI Key |
YLXHEADCDHOWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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